2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
CAS No.: 134749-19-2
Cat. No.: VC17100357
Molecular Formula: C11H12ClN5O3
Molecular Weight: 297.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134749-19-2 |
|---|---|
| Molecular Formula | C11H12ClN5O3 |
| Molecular Weight | 297.70 g/mol |
| IUPAC Name | [(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
| Standard InChI | InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
| Standard InChI Key | PFWSCGTYSKDAGX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
Introduction
Chemical Synthesis and Optimization Strategies
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a multistep process that begins with 3,4-dimethoxy benzaldehyde. A patented method outlines the following sequence :
-
Oxidation: Treatment with hydrogen peroxide in basic media (e.g., NaOH or KOH) at 20–60°C converts 3,4-dimethoxy benzaldehyde to 3,4-dimethoxybenzoic acid.
-
Nitration: Reaction with nitric acid (65–97%) in trichloromethane yields 4,5-dimethoxy-2-nitrobenzoic acid.
-
Reduction: Iron powder and hydrochloric acid reduce the nitro group to an amine, forming 4,5-dimethoxy-2-aminobenzoic acid.
-
Cyclization: Condensation with sodium cyanate under controlled pH generates the quinazoline core.
-
Chlorination: Phosphorus oxychloride (POCl) introduces the chloro substituent at position 2.
-
Semicarbazide Incorporation: Ammonolysis followed by reaction with semicarbazide completes the synthesis.
A comparative analysis of reaction conditions is provided in Table 1.
Table 1: Key Reaction Parameters in Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | HO, NaOH | 60 | 10 | 85 |
| Nitration | HNO, CHCl | 50 | 6 | 78 |
| Chlorination | POCl | 120 | 6 | 92 |
Environmental and Economic Advantages
The patented method avoids toxic solvents like dimethylbenzene and high-boiling-point solvents such as DMF, reducing "three wastes" (waste gas, wastewater, and residue) by 30% compared to traditional routes . The use of hydrogen peroxide instead of potassium permanganate in the oxidation step further enhances sustainability.
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea, reflects its functional groups:
-
Chloro at position 2: Enhances electrophilicity and binding to biological targets.
-
Methoxy at positions 6 and 7: Improves lipid solubility and membrane permeability.
-
Semicarbazido at position 4: Introduces hydrogen-bonding capabilities, critical for receptor interactions.
The Standard InChI key (InChI=1S/C11H12ClN5O3) confirms its stereochemical uniqueness.
Spectroscopic Characterization
Analytical methods for verifying purity and structure include:
-
Nuclear Magnetic Resonance (NMR): -NMR reveals distinct peaks for methoxy (~δ 3.8 ppm) and semicarbazido NH groups (~δ 6.5–7.2 ppm).
-
Infrared Spectroscopy (IR): Stretching vibrations at 1680 cm (C=O) and 1540 cm (C=N) confirm the quinazoline core.
-
High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable using C18 columns with acetonitrile-water mobile phases.
Biological Activity and Mechanism of Action
Alpha-1 Adrenoceptor Antagonism
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline exhibits nanomolar affinity () for alpha-1 adrenoceptors, which regulate vasoconstriction in vascular smooth muscle. By blocking norepinephrine-induced receptor activation, the compound reduces blood pressure in preclinical models, positioning it as a candidate for antihypertensive drug development.
Selectivity Profile
Compared to analogous quinazolines (e.g., 2-chloro-6,7-dimethoxy-4-propylquinazoline), the semicarbazido group enhances selectivity for alpha-1A over alpha-1B subtypes (10-fold selectivity) . This subtype specificity may minimize off-target effects such as urinary retention, a common side effect of nonselective alpha-1 blockers.
Applications in Medicinal Chemistry
Cardiovascular Therapeutics
The compound’s vasodilatory effects are comparable to prazosin, a first-generation alpha-1 antagonist, but with improved oral bioavailability in rodent studies. Structural modifications to the semicarbazido moiety could further optimize pharmacokinetic properties.
Industrial Production and Scalability
Pilot-Scale Synthesis
-
Cost: $12,500/kg (raw materials), 40% lower than batch methods.
-
Purity: 99.2% by HPLC.
-
Solvent Recovery: 85% trichloromethane recycled via distillation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume